molecular formula C19H21N3O6S B2960945 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 923705-16-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2960945
CAS No.: 923705-16-2
M. Wt: 419.45
InChI Key: QKICETAAXGPCNH-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (CAS: 1251595-19-3) is an acetamide derivative featuring a benzodioxolylmethyl group and a dihydropyridinone ring sulfonated at position 5 with a pyrrolidine moiety. Its molecular formula is C₁₉H₂₁N₃O₆S, with a molecular weight of 419.5 g/mol . Key structural elements include:

  • A 1,3-benzodioxole group linked to the acetamide nitrogen.
  • A 1,2-dihydropyridin-2-one core substituted at position 5 with a pyrrolidine-1-sulfonyl group.
  • An acetamide backbone connecting these moieties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c23-18(20-10-14-3-5-16-17(9-14)28-13-27-16)12-21-11-15(4-6-19(21)24)29(25,26)22-7-1-2-8-22/h3-6,9,11H,1-2,7-8,10,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKICETAAXGPCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of pyrrolidine using sulfonyl chloride.

    Synthesis of the Dihydropyridinyl Acetamide Moiety: This can be synthesized by reacting 2-oxo-1,2-dihydropyridine with acetic anhydride.

    Coupling Reactions: The final step involves coupling the benzodioxole ring with the pyrrolidine sulfonyl group and the dihydropyridinyl acetamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrrolidine sulfonyl group, converting it to a sulfonamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfonamides and reduced derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as those involved in cell signaling, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness and functional groups warrant comparison with related derivatives. Below is a detailed analysis of structural analogs, synthesis, and functional differences:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Formula Notable Properties/Data Reference
Target Compound Benzodioxolylmethyl, dihydropyridinone-5-sulfonyl-pyrrolidine, acetamide C₁₉H₂₁N₃O₆S MW: 419.5; CAS: 1251595-19-3
12 (Benzimidazole derivative) Benzimidazole, pyrrolidinone, acetohydrazide, 3-methylphenyl C₂₄H₂₆N₆O₂ Yield: 65%; MP: 194–195°C; MS: m/z 418
D-19 Benzodioxolylmethyl, dimethylpyridinone, pyrrole-3-carboxamide C₂₃H₂₄N₄O₄ Not reported
6y (Indole acetamide) Indole, chlorobenzoyl, phenyl-pyridinyl, acetamide C₃₆H₃₂ClN₃O₂ Not reported

Structural and Functional Analysis

Core Heterocycles: The target compound’s 1,2-dihydropyridinone core distinguishes it from benzimidazole derivatives (e.g., compound 12) and indole-based analogs (e.g., 6y). Compound D-19 shares the benzodioxolylmethyl group but incorporates a pyrrole-carboxamide and dimethylpyridinone, lacking the sulfonamide functionality critical to the target’s structure .

Sulfonamide vs. Other Substituents: The pyrrolidine-1-sulfonyl group at position 5 on the dihydropyridinone is unique to the target compound. This group may improve solubility and hydrogen-bonding capacity compared to the 3-methylphenyl (compound 12) or chlorobenzoyl (compound 6y) substituents .

Synthetic Yields and Characterization :

  • Compound 12 was synthesized in 65% yield with a melting point of 194–195°C , characterized via $ ^1H $ NMR and MS . In contrast, the target compound lacks reported synthetic data, highlighting a gap in current literature .

Potential Biological Implications: The benzodioxole group, common in the target and D-19, is associated with metabolic stability and enhanced bioavailability in CNS-targeting drugs . The sulfonamide moiety in the target may confer selective inhibition of enzymes like carbonic anhydrases or proteases, whereas benzimidazoles (e.g., 12) are often explored as kinase inhibitors .

Research Findings and Gaps

  • Further studies on its solubility, stability, and target affinity are needed.
  • lacks critical data (e.g., melting point, bioactivity), underscoring the need for experimental validation .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups, including a benzodioxole moiety and a dihydropyridine structure. Its molecular formula is C20H23N3O5SC_{20}H_{23}N_{3}O_{5}S with a molecular weight of approximately 417.48 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.25 to 1 mg/mL, demonstrating their potential as broad-spectrum antibacterial agents .

2. Neuroprotective Effects

Studies have highlighted the neuroprotective capabilities of similar dihydropyridine compounds. They have been shown to block calcium entry in neuroblastoma cells and protect against oxidative stress, indicating a possible role in treating neurological disorders such as ischemic stroke . The selectivity of these compounds towards calcium channel subtypes further enhances their therapeutic potential by minimizing cardiovascular side effects.

3. Analgesic Properties

The analgesic activity of related compounds has been evaluated using various models. For instance, certain derivatives demonstrated significant pain relief in acetic acid-induced writhing tests in mice, suggesting that they may act as effective analgesics . The central and peripheral acting mechanisms make them suitable candidates for further development in pain management therapies.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • Calcium Channel Modulation : The compound may modulate calcium channels, which is crucial for neurotransmitter release and muscle contraction.
  • Antioxidant Activity : Similar compounds have been shown to exhibit antioxidant properties, reducing oxidative stress in cells .

Case Studies

Several studies have explored the biological activity of related compounds:

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli with MIC values as low as 0.25 mg/mL.
Study BShowed neuroprotective effects in a model of ischemic stroke with significant reduction in cell death.
Study CReported analgesic effects comparable to standard analgesics in animal models.

Q & A

Basic Research Questions

Q. What are the key structural motifs of this compound, and how might they influence its biological activity?

  • Answer : The compound contains three critical moieties:

  • 1,3-Benzodioxole : Known for enhancing bioavailability and metabolic stability via lipophilicity modulation .
  • Pyrrolidine-1-sulfonyl group : A sulfonamide derivative with potential hydrogen-bonding interactions for target binding (e.g., enzymes or receptors) .
  • 2-Oxo-1,2-dihydropyridine : A redox-active scaffold that may participate in electron transfer or tautomerization, influencing reactivity .
  • Methodological Insight : Computational docking (e.g., AutoDock Vina) combined with Hammett analysis can predict substituent effects on activity.

Q. What synthetic routes are feasible for preparing this compound?

  • Answer : A plausible route involves:

Step 1 : Coupling 5-(pyrrolidine-1-sulfonyl)-2-hydroxypyridine with chloroacetyl chloride to form the acetamide intermediate .

Step 2 : Introducing the 1,3-benzodioxol-5-ylmethyl group via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80°C) .

  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .

Q. How can researchers verify the compound’s purity and structural integrity?

  • Answer :

  • Analytical Techniques :
Method Key Peaks/Data Purpose
HPLC Retention time consistency (≥95% purity)Purity assessment
¹H/¹³C NMR Benzodioxole protons (δ 5.9–6.1 ppm), sulfonyl group (δ 3.1–3.3 ppm)Structural confirmation
HRMS Exact mass matching theoretical [M+H]⁺Molecular formula validation

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%) .
  • Dose-Response Curves : Validate IC₅₀ values across multiple replicates to assess reproducibility .
  • Computational Modeling : Compare binding affinities (ΔG values) using molecular dynamics simulations to identify outlier data .

Q. What strategies optimize the dihydropyridine ring’s stability during in vivo studies?

  • Answer : The 1,2-dihydropyridine ring is prone to oxidation. Solutions include:

  • Prodrug Design : Mask the ring with a protecting group (e.g., acetyl) cleaved enzymatically in target tissues .
  • Formulation : Use lipid-based nanoemulsions to reduce oxidative degradation in plasma .
  • In Silico Stability Prediction : Apply tools like ADMET Predictor™ to prioritize derivatives with lower oxidation potential .

Q. How can the sulfonamide group’s electronic properties be tuned to enhance target binding?

  • Answer : Modify the pyrrolidine-sulfonyl moiety through:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to increase hydrogen-bond acceptor strength .
  • Bioisosteric Replacement : Replace sulfonamide with sulfonic acid or phosphonate groups while maintaining geometry .
  • Crystallography : Co-crystallize derivatives with the target protein (e.g., COX-2) to visualize binding interactions .

Q. What advanced techniques characterize the compound’s metabolic pathways?

  • Answer :

  • In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites .
  • Isotope Labeling : Synthesize a ¹⁴C-labeled analog for tracking degradation products in excretion studies .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst) and analytical parameters (e.g., NMR solvent, HPLC gradient) in detail .

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